Stereochemical Identity Defines Pharmacological Inactivity: cis-Isomer vs. Active trans-Glimepiride
The target compound (CAS 684286-46-2) is explicitly the cis-geometric isomer of glimepiride, with the 4-methylcyclohexylurea moiety in the cis configuration, in contrast to the therapeutically active glimepiride API (CAS 93479-97-1) which adopts the trans configuration . Critically, the cis-isomer does not possess pharmacological activity as a sulfonylurea insulin secretagogue and its presence in drug products will lower the therapeutic effect of glimepiride [1]. This stereochemistry-dependent activity profile is a definitive differentiator: no other glimepiride-related impurity shares both this exact molecular formula (C24H34N4O5S, MW 490.62) and this specific configurational isomerism at the cyclohexyl ring.
| Evidence Dimension | Stereochemical configuration and associated pharmacological activity |
|---|---|
| Target Compound Data | cis-configuration at the 4-methylcyclohexylurea moiety; pharmacologically inactive as a sulfonylurea insulin secretagogue |
| Comparator Or Baseline | Glimepiride API (CAS 93479-97-1): trans-configuration; potent Kir6.2/SUR inhibitor with IC50 of 3.0 nM (SUR1), 5.4 nM (SUR2A), and 7.3 nM (SUR2B) |
| Quantified Difference | Qualitative binary distinction: cis-isomer is pharmacologically inactive; trans-isomer is the active insulin secretagogue |
| Conditions | Stereochemical assignment by NMR and X-ray crystallography; pharmacological activity confirmed via SUR1 binding and insulin secretion assays in pancreatic beta-cell models |
Why This Matters
Procurement of the correct geometric isomer is non-negotiable for regulatory impurity testing; using the active trans-isomer instead of the cis-isomer reference standard would invalidate the USP/EP limit test for glimepiride cis-isomer content.
- [1] Dai T, et al. A rapid assay of identification for glimepiride and its cis-isomer by tandem mass spectrometry. Talanta. 2018;187:172-178. View Source
